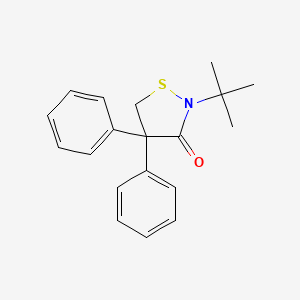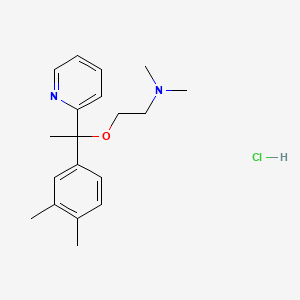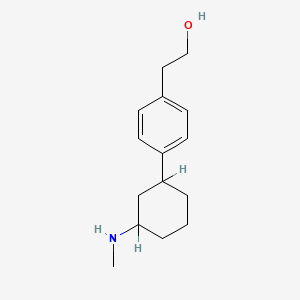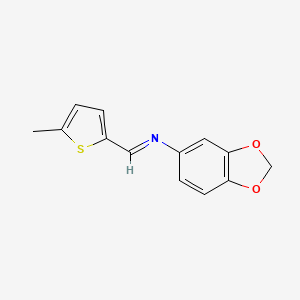
1,6-Hexanediamine, N,N'-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of acridine moieties, which are known for their biological activity and fluorescent properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the acridine derivatives. The acridine moieties are synthesized through a series of reactions involving chlorination and methoxylation. These intermediates are then reacted with 1,6-hexanediamine under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound.
化学反应分析
Types of Reactions
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine moieties.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with modified functional groups. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
科学研究应用
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in chemical analysis and detection.
Biology: Employed in the study of DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride involves its interaction with biological molecules such as DNA. The acridine moieties intercalate between the DNA bases, disrupting the normal function of the DNA and leading to potential therapeutic effects. The compound may also interact with specific proteins and enzymes, affecting various cellular pathways.
相似化合物的比较
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(9-chloro-7-methoxy-2-acridinyl)-
- 1,6-Hexanediamine, N,N’-bis(4-ethyl-9-acridinyl)-
Comparison
Compared to similar compounds, 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific substitution pattern on the acridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
75340-78-2 |
|---|---|
分子式 |
C34H34Cl4N4O2 |
分子量 |
672.5 g/mol |
IUPAC 名称 |
N,N'-bis(6-chloro-2-methoxyacridin-9-yl)hexane-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C34H32Cl2N4O2.2ClH/c1-41-23-9-13-29-27(19-23)33(25-11-7-21(35)17-31(25)39-29)37-15-5-3-4-6-16-38-34-26-12-8-22(36)18-32(26)40-30-14-10-24(42-2)20-28(30)34;;/h7-14,17-20H,3-6,15-16H2,1-2H3,(H,37,39)(H,38,40);2*1H |
InChI 键 |
DXFICPCOWARXFK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)



![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)


![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)






